molecular formula C24H23N5OS B2977983 4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole CAS No. 1030120-53-6

4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole

Cat. No. B2977983
CAS RN: 1030120-53-6
M. Wt: 429.54
InChI Key: XGPWOUVFFKJRQW-UHFFFAOYSA-N
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Description

The compound “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis of these compounds has been carried out in various studies .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using 1H NMR spectra. For example, the 1H NMR spectra of isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Further studies are needed to fully understand the chemical reactions involved in the synthesis of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole”.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques such as IR, 1H NMR, and mass spectral data followed by elemental analysis . More specific information about the physical and chemical properties of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is not available in the retrieved papers.

Scientific Research Applications

Pharmaceutical Research

Oxazole derivatives are known for their wide spectrum of biological activities, which makes them valuable in pharmaceutical research for drug discovery and development. They are often synthesized and screened for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Agricultural Chemistry

In the field of agricultural chemistry, oxazoles have shown rapid progress in the discovery of new pesticides. They serve as scaffolding structures or bridging chains to connect different reactive groups, leading to the development of fungicides, insecticides, and acaricides .

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . Additionally, the development of drug discovery in the wide spectrum of its biological importance could be a potential future direction .

Mechanism of Action

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This process plays a major role in the growth and development of cancerous cells .

Mode of Action

The compound acts as an inhibitor of VEGFR-2 . By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth . The compound’s cytotoxic activities have been evaluated against two human cancer cell lines, MCF-7 and HepG2 . The results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .

Biochemical Pathways

The compound affects the angiogenesis pathway by inhibiting VEGFR-2 . This results in the suppression of tumor growth, as angiogenesis is a critical process that affects the development and growth of cancerous cells . Current evidence suggests that the growth of primary tumors and their subsequent metastasis are angiogenesis-dependent processes .

Pharmacokinetics

These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of VEGFR-2, leading to the suppression of tumor growth . In terms of cellular effects, the compound has shown cytotoxic effects against two human cancer cell lines, MCF-7 and HepG2 .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWOUVFFKJRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole

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